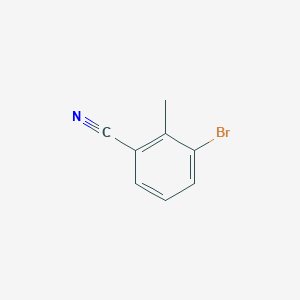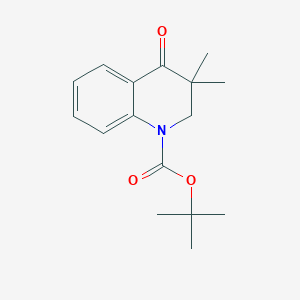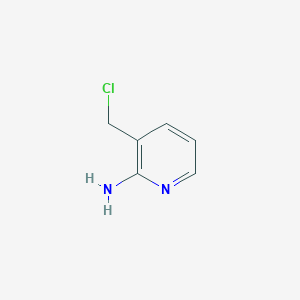
2-氨基-3-(氯甲基)吡啶
描述
3-(Chloromethyl)pyridin-2-amine is an organic compound with the molecular formula C6H7ClN2. It consists of a pyridine ring substituted with a chloromethyl group (-CH2Cl) at the 3-position and an amine group (-NH2) at the 2-position
科学研究应用
3-(Chloromethyl)pyridin-2-amine has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyridin-2-amine typically involves the chloromethylation of pyridin-2-amine. One common method is the reaction of pyridin-2-amine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 3-position of the pyridine ring . The reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
Industrial production of 3-(Chloromethyl)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
3-(Chloromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 3-(Chloromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a nucleophile, attacking electrophilic centers in biological molecules, leading to the formation of covalent bonds . This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
3-Chloropyridin-2-amine: Similar structure but lacks the chloromethyl group, leading to different reactivity and applications.
2-Amino-3-methylpyridine: Contains a methyl group instead of a chloromethyl group, resulting in different chemical properties and uses.
3-(Bromomethyl)pyridin-2-amine: Similar to 3-(Chloromethyl)pyridin-2-amine but with a bromomethyl group, which can affect its reactivity and applications.
Uniqueness
3-(Chloromethyl)pyridin-2-amine is unique due to the presence of both the chloromethyl and amine groups on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
属性
IUPAC Name |
3-(chloromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZLYRMLFKINJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646448 | |
| Record name | 3-(Chloromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858431-29-5 | |
| Record name | 3-(Chloromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


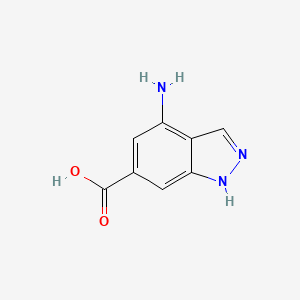
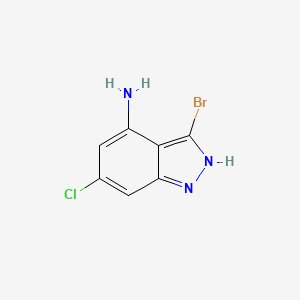
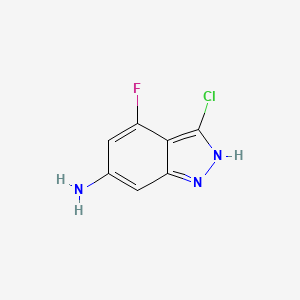
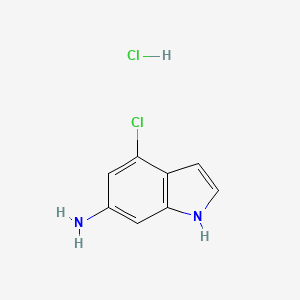
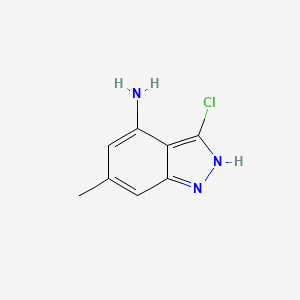

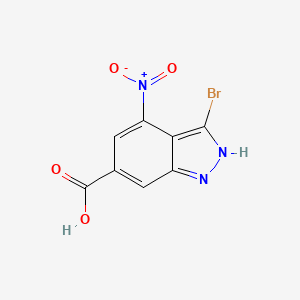
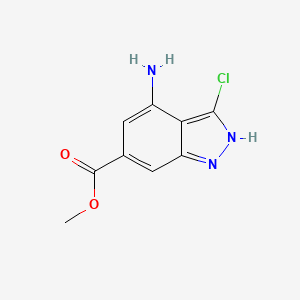
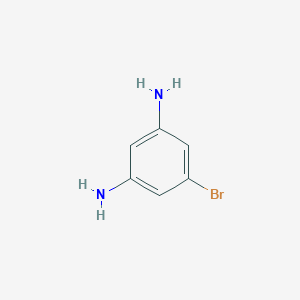
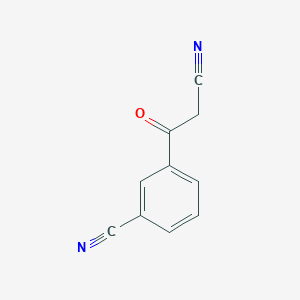
![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)

